

# Application Notes and Protocols: (-)SHIN2 in Combination with Methotrexate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)SHIN2

Cat. No.: B12393324

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## Introduction

These application notes provide a detailed overview of the preclinical studies investigating the combination of **(-)SHIN2**, a serine hydroxymethyltransferase (SHMT) inhibitor, and methotrexate (MTX), a dihydrofolate reductase (DHFR) inhibitor, for the treatment of T-cell acute lymphoblastic leukemia (T-ALL). The provided data and protocols are based on the findings from a key study demonstrating the synergistic anti-leukemic effects of this combination both in vitro and in vivo.<sup>[1][2]</sup>

The rationale for this combination therapy lies in the targeting of two critical nodes within the one-carbon metabolism pathway, which is essential for nucleotide biosynthesis and cancer cell proliferation. By inhibiting both SHMT and DHFR, the combination of **(-)SHIN2** and methotrexate aims to achieve a more potent anti-cancer effect than either agent alone.<sup>[1][2]</sup>

## Data Presentation

### In Vitro Efficacy: (-)SHIN2 and Methotrexate in T-ALL Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values for (+)SHIN2 (the active enantiomer of **(-)SHIN2**) and its synergistic interaction with methotrexate in the Molt4 human T-ALL cell line.

Cell Line	Treatment	IC50 (nM)	Notes
Molt4	(+)SHIN2	89	
Molt4	(+)SHIN2 + 20 nM MTX	Decreased	Low-dose methotrexate sensitizes Molt4 cells to (+)SHIN2.[1]
Molt4	(+)SHIN2 + 30 nM MTX	Decreased	
Molt4	(+)SHIN2 + 40 nM MTX	Decreased	
Molt4 (MTX-resistant)	(+)SHIN2	~22	Methotrexate-resistant cells show enhanced sensitivity to (+)SHIN2.[1]

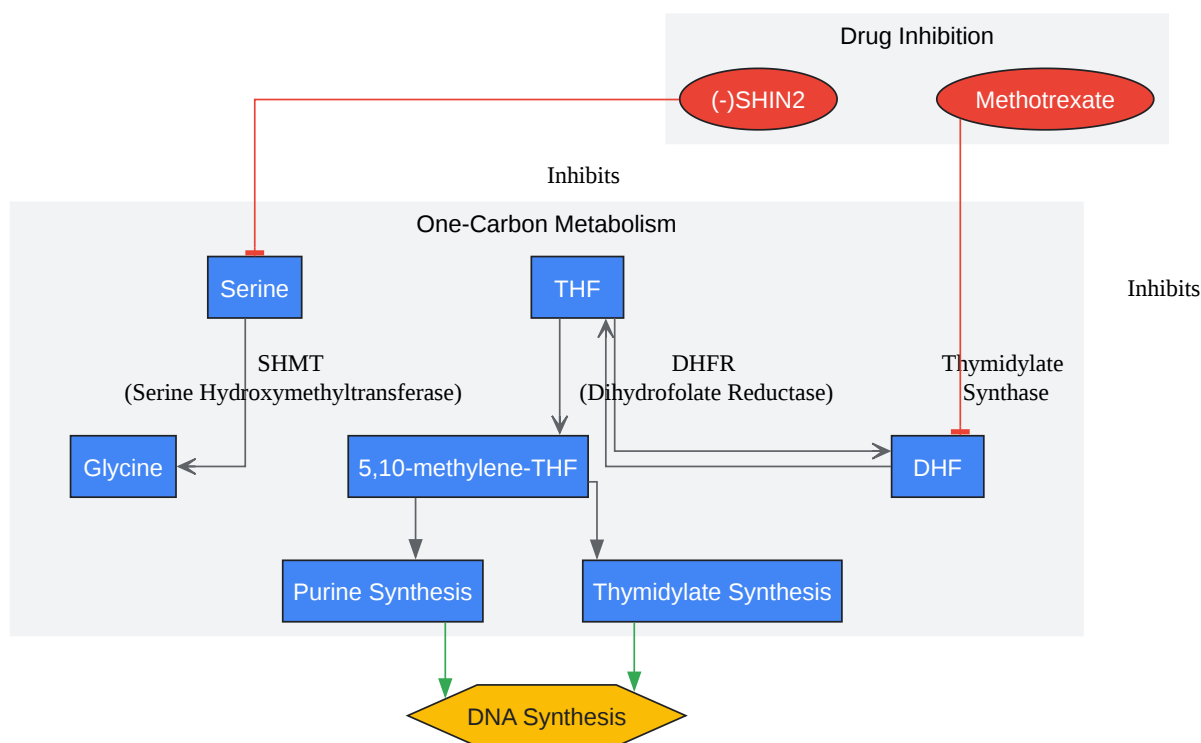
## In Vivo Efficacy: (-)SHIN2 and Methotrexate in T-ALL Xenograft Models

This table summarizes the key findings from the in vivo studies using a NOTCH1-driven mouse primary T-ALL model and a patient-derived xenograft (PDX) model.

Animal Model	Treatment Group	Outcome
NOTCH1-driven mouse primary T-ALL	Vehicle	-
(+)SHIN2 (200 mg/kg)	Significantly reduced tumor burden and increased survival. <a href="#">[1]</a>	
Methotrexate (10 mg/kg)	Reduced tumor burden.	
(+)SHIN2 + Methotrexate	Synergistic effect: Significantly greater reduction in tumor burden and a significant increase in survival compared to single agents. <a href="#">[1]</a>	
Patient-Derived Xenograft (PDX)	Vehicle	-
(+)SHIN2 (200 mg/kg)	Decreased tumor burden and increased survival. <a href="#">[1]</a>	
(+)SHIN2 + Methotrexate	Synergistic effect: Further decreased tumor burden and extended survival compared to (+)SHIN2 alone. <a href="#">[1]</a>	

## Signaling Pathway

The combination of **(-)SHIN2** and methotrexate targets the folate metabolism pathway at two distinct points, leading to a synergistic depletion of essential precursors for nucleotide synthesis.



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Caption: Synergistic inhibition of one-carbon metabolism by **(-)-SHIN2** and methotrexate.

## Experimental Protocols

### In Vitro Cell Proliferation and Synergy Assay

This protocol details the methodology for assessing the anti-proliferative effects of **(-)-SHIN2** and methotrexate, alone and in combination, on T-ALL cell lines.

Experimental Workflow:

Caption: Workflow for in vitro cell proliferation and synergy analysis.

Protocol:

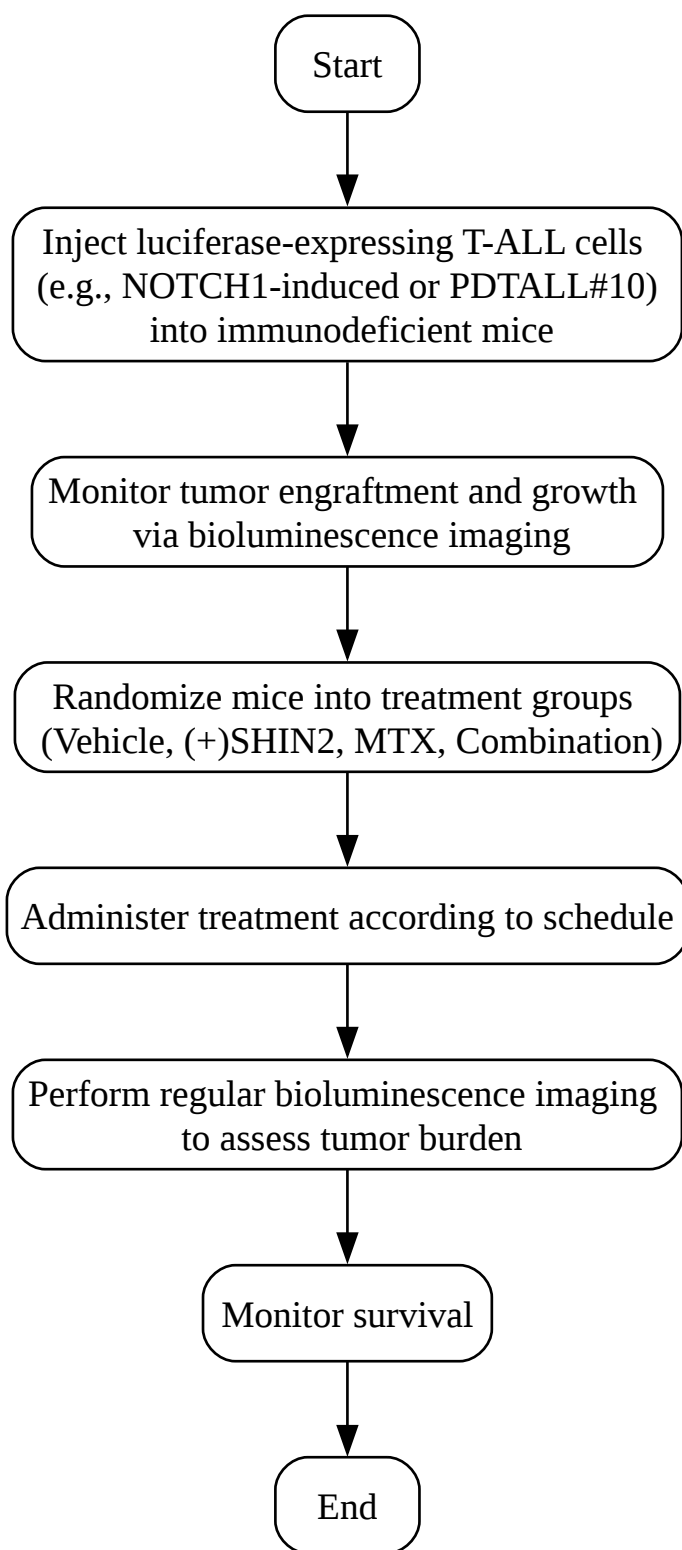
- Cell Culture:
  - Culture Molt4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  - Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Seeding:
  - Seed Molt4 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
- Drug Treatment:
  - Prepare serial dilutions of (+)SHIN2 and methotrexate in culture medium.
  - For single-agent treatments, add the indicated concentrations of each drug to the wells.
  - For combination treatments, add varying concentrations of (+)SHIN2 in the presence of fixed concentrations of methotrexate (e.g., 20, 30, and 40 nM).<sup>[1]</sup>
  - Include a vehicle control (e.g., DMSO) for normalization.
- Incubation:
  - Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Viability Measurement:
  - Equilibrate the plate to room temperature for 30 minutes.
  - Add 100 µL of CellTiter-Glo® reagent to each well.
  - Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Data Analysis:
  - Normalize the luminescence readings to the vehicle-treated control wells.
  - Calculate the IC50 values for each treatment using non-linear regression analysis.
  - Assess synergy using isobologram analysis. The combination is considered synergistic if the data points for the combination fall below the line of additivity.<sup>[1]</sup>

## In Vivo T-ALL Xenograft Studies

This protocol describes the establishment of T-ALL xenograft models and the evaluation of the anti-tumor efficacy of **(-)-SHIN2** and methotrexate combination therapy.

Experimental Workflow:



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Caption: Workflow for in vivo T-ALL xenograft studies.

#### Protocol:

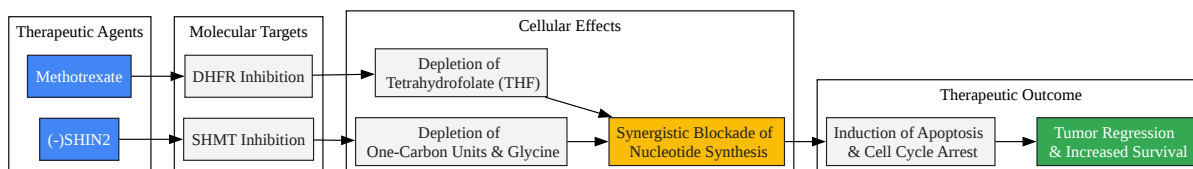
- Animal Models:
  - Use immunodeficient mice (e.g., NSG mice) for xenograft studies.
  - For the primary T-ALL model, inject  $1 \times 10^6$  NOTCH1-induced primary T-ALL cells (expressing luciferase) intravenously.[\[1\]](#)
  - For the patient-derived xenograft (PDX) model, inject  $1 \times 10^6$  PDTALL#10 cells (expressing luciferase) intravenously.[\[1\]](#)
- Tumor Monitoring:
  - Monitor tumor engraftment and progression by weekly bioluminescence imaging (BLI) using an in vivo imaging system (e.g., IVIS).
  - Administer D-luciferin (150 mg/kg) via intraperitoneal injection 10 minutes before imaging.
  - Quantify the bioluminescent signal (total flux) from the region of interest.
- Treatment Regimen:
  - Once tumors are established, randomize mice into four treatment groups:
    - Vehicle control
    - (+)SHIN2 (200 mg/kg, intraperitoneally, twice daily, 5 days on/2 days off)[\[1\]](#)
    - Methotrexate (10 mg/kg, intraperitoneally, once on day 1 of each 7-day cycle)[\[1\]](#)
    - (+)SHIN2 + Methotrexate (combination of the above regimens)[\[1\]](#)
  - Continue treatment for the duration specified in the study design (e.g., 4 weeks).
- Efficacy Assessment:
  - Continue weekly BLI to monitor tumor burden throughout the treatment period.



- Monitor animal body weight and overall health as indicators of toxicity.
- Follow animals for survival analysis. Euthanize mice when they show signs of morbidity or when tumor burden reaches a predetermined endpoint.
- Data Analysis:
  - Compare tumor growth rates and survival curves between the different treatment groups.
  - Use appropriate statistical analyses (e.g., ANOVA for tumor growth, log-rank test for survival) to determine the significance of the observed effects.

## Logical Relationships

The synergistic effect of **(-)-SHIN2** and methotrexate is based on a clear logical relationship of dual pathway blockade.



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Caption: Logical flow of the synergistic anti-leukemic effect.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: (-)SHIN2 in Combination with Methotrexate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393324#shin2-in-combination-with-methotrexate-studies]

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